N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an indene moiety, a piperidine ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(13-25-18-7-6-14-2-1-3-16(14)12-18)22-10-8-17(9-11-22)21-20(24)15-4-5-15/h6-7,12,15,17H,1-5,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWDIMTXPJKKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC(CC3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the hydrogenation of ortho-xylene followed by dehydrogenation under acidic conditions.
Acetylation: The indene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Formation: The acetylated indene is reacted with piperidine under basic conditions to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The cyclopropane carboxamide group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds like 1H-indene-1-one and 2,3-dihydro-1H-inden-5-yl derivatives share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N-acyl piperidines.
Cyclopropane Carboxamides: Compounds like cyclopropanecarboxylic acid derivatives.
Uniqueness
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of an indene moiety, a piperidine ring, and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
